molecular formula CHF3O3S B1583694 Deuterotrifluoromethanesulfonic acid CAS No. 66178-41-4

Deuterotrifluoromethanesulfonic acid

Cat. No. B1583694
CAS RN: 66178-41-4
M. Wt: 151.09 g/mol
InChI Key: ITMCEJHCFYSIIV-DYCDLGHISA-N
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Patent
US08366956B2

Procedure details

A 30.0 g quantity of N-methoxymethyl-N-methylpyrrolidinium chloride prepared in Example 10 was dissolved in 30.0 g of MeOH, and 80.0 g of methanol solution of 35 wt. % trifluoromethanesulfonic acid was added to the solution. The mixture was heated at 130° C. in a nitrogen stream to remove hydrogen chloride produced as a by-product, an excess of trifluoromethanesulfonic acid and methanol, giving 49.0 g of the desired product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1.[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14]>CO>[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC[N+]1(CCCC1)C
Name
Quantity
30 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
80 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride
CUSTOM
Type
CUSTOM
Details
produced as a by-product

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)O)(F)F
Name
Type
product
Smiles
COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08366956B2

Procedure details

A 30.0 g quantity of N-methoxymethyl-N-methylpyrrolidinium chloride prepared in Example 10 was dissolved in 30.0 g of MeOH, and 80.0 g of methanol solution of 35 wt. % trifluoromethanesulfonic acid was added to the solution. The mixture was heated at 130° C. in a nitrogen stream to remove hydrogen chloride produced as a by-product, an excess of trifluoromethanesulfonic acid and methanol, giving 49.0 g of the desired product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1.[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14]>CO>[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC[N+]1(CCCC1)C
Name
Quantity
30 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
80 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride
CUSTOM
Type
CUSTOM
Details
produced as a by-product

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)O)(F)F
Name
Type
product
Smiles
COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.